molecular formula C18H25NO6 B12309707 trans-1-(Tert-butoxycarbonyl)-4-(35-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

trans-1-(Tert-butoxycarbonyl)-4-(35-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12309707
M. Wt: 351.4 g/mol
InChI Key: RICGJYCLRORGII-UHFFFAOYSA-N
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Description

Trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butoxycarbonyl (Boc) protecting group. The 3,5-dimethoxyphenyl group can be introduced through a substitution reaction. The carboxylic acid group is often introduced through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • Trans-1-(Tert-butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
  • Trans-1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3,5-dimethoxyphenyl group, which may impart specific chemical and biological properties. This structural feature can influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICGJYCLRORGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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